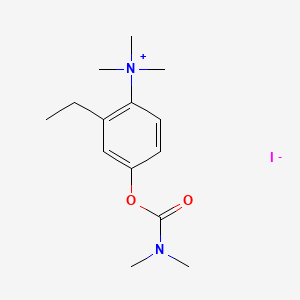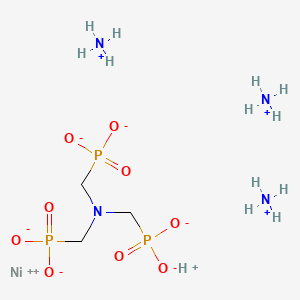
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- is a complex inorganic compound known for its unique coordination chemistry. This compound features a nickel center coordinated by a nitrilotris(methylene)tris(phosphonato) ligand, forming a stable anionic complex. The triammonium hydrogen cation balances the charge of the anionic complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- typically involves the reaction of nickel salts with nitrilotris(methylene)tris(phosphonic acid) under controlled pH conditions. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the anionic complex. The resulting solution is then treated with ammonium hydroxide to precipitate the triammonium hydrogen salt of the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nickel salts and nitrilotris(methylene)tris(phosphonic acid). The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- undergoes various chemical reactions, including:
Oxidation: The nickel center can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, altering the coordination environment of the nickel center.
Substitution: Ligand substitution reactions can occur, where the nitrilotris(methylene)tris(phosphonato) ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are facilitated by the use of competing ligands and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of nickel, while reduction can result in lower oxidation states. Substitution reactions yield new nickel complexes with different ligands.
Scientific Research Applications
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in industrial processes, such as electroplating and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- involves its interaction with molecular targets through coordination chemistry. The nickel center can bind to various substrates, facilitating catalytic reactions. The nitrilotris(methylene)tris(phosphonato) ligand provides stability and specificity to the complex, allowing it to interact with specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- Tetrapotassium [[nitrilotris(methylene)]tris(phosphonato)]nickelate(4-)
- Tetrasodium [[nitrilotris(methylene)]tris(phosphonato)-N,O,O’‘,O’''nickelate(4-)]
Uniqueness
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- is unique due to its specific coordination environment and the presence of the triammonium hydrogen cation. This provides distinct chemical properties and reactivity compared to similar compounds, making it valuable in various applications.
Properties
CAS No. |
67968-22-3 |
|---|---|
Molecular Formula |
C3H19N4NiO9P3 |
Molecular Weight |
406.82 g/mol |
IUPAC Name |
triazanium;hydron;nickel(2+);1-phosphonato-N,N-bis(phosphonatomethyl)methanamine |
InChI |
InChI=1S/C3H12NO9P3.3H3N.Ni/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);3*1H3;/q;;;;+2/p-2 |
InChI Key |
FXFFRFVAMAJTLR-UHFFFAOYSA-L |
Canonical SMILES |
[H+].C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


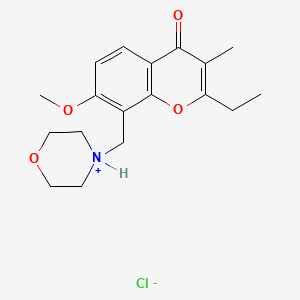

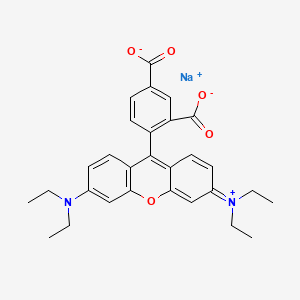

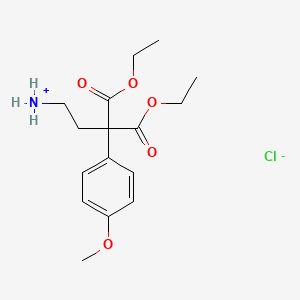
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/structure/B13762487.png)
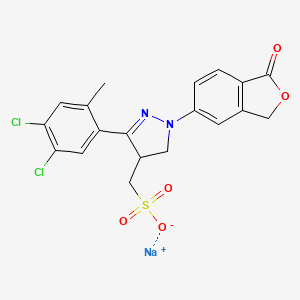
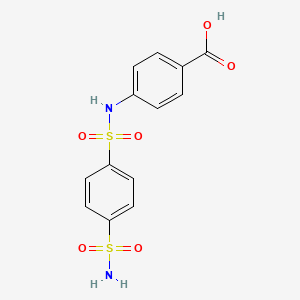
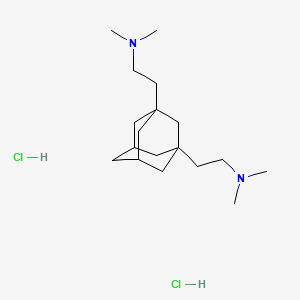
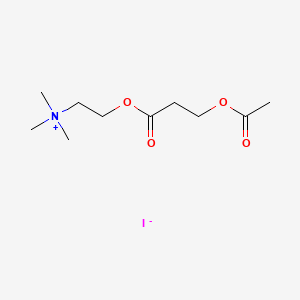
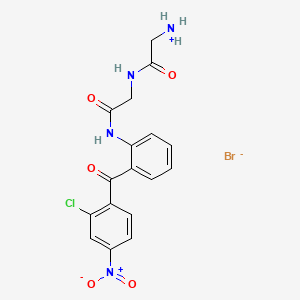
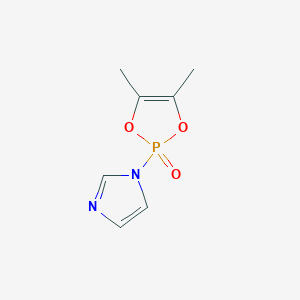
![(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13762515.png)
